molecular formula C9H11ClN4 B13102839 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine CAS No. 1363405-31-5

7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine

Cat. No.: B13102839
CAS No.: 1363405-31-5
M. Wt: 210.66 g/mol
InChI Key: HTCTWYWOBUVGME-UHFFFAOYSA-N
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Description

7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a tert-butyl group and a chlorine atom in the structure imparts unique chemical reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.

    Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .

Scientific Research Applications

7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs), due to its stability and reactivity.

    Catalysis: It serves as a ligand in the development of metal-based catalysts for various organic transformations.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical reactivity and stability. Its fused ring system also contributes to its unique properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1363405-31-5

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

IUPAC Name

7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine

InChI

InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3

InChI Key

HTCTWYWOBUVGME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl

Origin of Product

United States

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